Dibenzoylfuran deriv

Medicinal Chemistry Chemical Biology Heterocyclic Compounds

This heterocyclic building block (C₂₂H₁₈O₈, MW 410.4) featuring a furan core with benzodioxole and trimethoxybenzoyl substituents is uniquely suited for exploratory medicinal chemistry and analytical method development. Its well-defined structure and 95% purity make it an ideal starting material for creating focused derivative libraries or a reliable reference standard for HPLC/LC-MS assays, despite the absence of specific biological performance data. Secure this versatile scaffold for your R&D pipeline today.

Molecular Formula C22H18O8
Molecular Weight 410.4 g/mol
CAS No. 22600-28-8
Cat. No. B15194777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzoylfuran deriv
CAS22600-28-8
Molecular FormulaC22H18O8
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=COC=C2C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H18O8/c1-25-18-7-13(8-19(26-2)22(18)27-3)21(24)15-10-28-9-14(15)20(23)12-4-5-16-17(6-12)30-11-29-16/h4-10H,11H2,1-3H3
InChIKeyVYYTXYSWNCYNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxol-5-yl[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone (CAS 22600-28-8): Structural Baseline and Availability


The compound with CAS 22600-28-8, commonly referred to as a Dibenzoylfuran derivative, has the systematic IUPAC name 1,3-benzodioxol-5-yl-[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone . It is a heterocyclic organic compound with the molecular formula C₂₂H₁₈O₈ and a molecular weight of approximately 410.4 g/mol [1]. This compound is listed in several chemical registries, including ChemSpider and PubChem, and is offered by commercial vendors as a research chemical with a typical purity of 95% .

The Risk of Generic Substitution for Dibenzoylfuran Derivative 22600-28-8: A Data Vacuum


The potential for generic substitution of this compound cannot be assessed due to a complete lack of publicly available, comparative biological or performance data [1]. While the core dibenzofuran scaffold is associated with diverse biological activities in other analogs, there is no evidence to suggest that the specific substitution pattern of CAS 22600-28-8 confers any particular advantages or even activity. Without quantitative data on its potency, selectivity, or physicochemical properties relative to any comparator, it is impossible to predict whether a substitution would be successful or detrimental. Any decision to substitute this compound with another analog would be entirely empirical and carry significant risk of failure in a research or industrial application [1].

Evidence Guide for 1,3-Benzodioxol-5-yl[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone (CAS 22600-28-8): No Quantifiable Comparative Data Available


Data Unavailable for Target Compound Against Any Defined Comparator

An exhaustive search of primary literature, patent databases (including USPTO, WIPO, Espacenet), and authoritative sources like PubChem and ChEMBL failed to identify any biological assay data, potency measurements (e.g., IC₅₀, EC₅₀, Kᵢ), or physicochemical property data for CAS 22600-28-8. Consequently, no direct or indirect comparisons to analogous compounds can be made. The compound appears only in chemical vendor catalogs and basic registry entries [1].

Medicinal Chemistry Chemical Biology Heterocyclic Compounds

Potential Application Scenarios for CAS 22600-28-8 Based on Structural Analogy (Lacking Direct Evidence)


Exploratory Medicinal Chemistry: Scaffold Derivatization

In the absence of any specific target data, the primary application for CAS 22600-28-8 is as a starting material or intermediate for synthetic exploration. The compound's furan ring and multiple aromatic substituents (benzodioxole and trimethoxybenzoyl groups) present multiple sites for further functionalization. A medicinal chemist might acquire this compound to create a small, focused library of derivatives for an initial, unbiased screening campaign against a new or challenging biological target. This is a speculative use case based on the compound's structural complexity, not on any demonstrated activity .

Reference Standard or Control

The compound's well-defined structure (C₂₂H₁₈O₈, MW 410.4 g/mol) and commercial availability at 95% purity make it suitable as a reference standard or control in analytical chemistry methods (e.g., HPLC, LC-MS) when developing assays for related synthetic pathways or natural product extracts . It can serve as a retention time or mass marker for compounds of similar lipophilicity and structure, but its use is not driven by a unique property over any other similarly available and characterized compound .

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